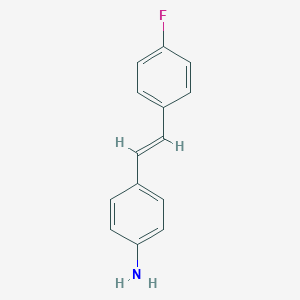
4'-Fluoro-4-aminostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Fluoro-4-aminostilbene (FAS) is a fluorescent molecule that has gained significant attention in the scientific community due to its unique properties. It is a derivative of stilbene, which is a hydrocarbon compound that contains a double bond between carbon atoms in a central benzene ring. FAS is synthesized using various methods, including the Suzuki coupling reaction and the Stille coupling reaction. FAS has been used in scientific research for its ability to label proteins and nucleic acids, as well as its potential use in imaging and diagnosis.
Mécanisme D'action
4'-Fluoro-4-aminostilbene works by binding to specific molecules, such as proteins and nucleic acids, through the formation of covalent bonds. The fluorescent properties of 4'-Fluoro-4-aminostilbene allow for visualization of these molecules, making it a useful tool in scientific research.
Biochemical and Physiological Effects:
4'-Fluoro-4-aminostilbene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at low concentrations, making it a safe tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4'-Fluoro-4-aminostilbene in lab experiments is its fluorescent properties, which allow for visualization of molecules of interest. Additionally, 4'-Fluoro-4-aminostilbene is non-toxic to cells at low concentrations, making it a safe tool for scientific research. One limitation of using 4'-Fluoro-4-aminostilbene is its potential to bind to non-specific molecules, which can lead to false results.
Orientations Futures
There are several potential future directions for research involving 4'-Fluoro-4-aminostilbene. One area of interest is the development of new methods for synthesizing 4'-Fluoro-4-aminostilbene, which could lead to more efficient and cost-effective production. Another area of interest is the development of new applications for 4'-Fluoro-4-aminostilbene in imaging and diagnosis, such as its use in cancer detection. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4'-Fluoro-4-aminostilbene.
Méthodes De Synthèse
4'-Fluoro-4-aminostilbene can be synthesized using a variety of methods, including the Suzuki coupling reaction and the Stille coupling reaction. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl halide with an organostannane in the presence of a palladium catalyst. Both methods result in the formation of 4'-Fluoro-4-aminostilbene, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
4'-Fluoro-4-aminostilbene has been used in scientific research for its ability to label proteins and nucleic acids. It has been used to label DNA and RNA in order to study their structure and function. 4'-Fluoro-4-aminostilbene has also been used to label proteins in order to study their localization and interactions with other molecules. In addition, 4'-Fluoro-4-aminostilbene has potential use in imaging and diagnosis due to its fluorescent properties.
Propriétés
Numéro CAS |
10010-36-3 |
|---|---|
Nom du produit |
4'-Fluoro-4-aminostilbene |
Formule moléculaire |
C12H20O6S3 |
Poids moléculaire |
213.25 g/mol |
Nom IUPAC |
4-[(E)-2-(4-fluorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H12FN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,16H2/b2-1+ |
Clé InChI |
AAVIHGPUAGOTOM-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)N |
Synonymes |
4-[2-(4-Fluorophenyl)ethenyl]aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)


![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)



![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)